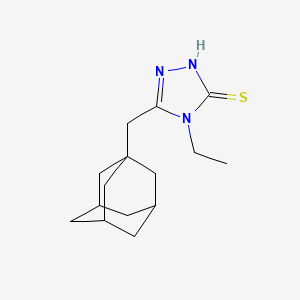
5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol” is a derivative of adamantane. Adamantane is an organic compound that can be described as the fusion of three cyclohexane rings .
Synthesis Analysis
The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates . In one study, pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine . Another study discussed the synthesis of adamantyl and homoadamantyl-substituted β-hydroxybutyric acids .Molecular Structure Analysis
The molecular structure of adamantane derivatives is similar to the diamond crystal structure . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . These reactions provide a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antiviral Agents
Adamantane derivatives have been studied for their potential as antiviral agents, particularly against influenza and human immunodeficiency viruses (HIV). The unique structure of adamantane allows for the creation of compounds that can interfere with viral replication processes. The triazole-thiol group in the compound could be explored for its binding affinity to viral enzymes or proteins, potentially leading to new classes of antiviral drugs .
Nanomaterials: Building Blocks for Diamondoids
The adamantane core is structurally similar to diamond, making it an excellent building block for diamondoids—nanoscale diamond-like structures. These materials have applications in nanotechnology and materials science due to their thermal stability and electronic properties. The triazole-thiol moiety could provide a functional group for further chemical modifications, enhancing the utility of diamondoids .
Catalysis: Ligands for Metal Complexes
In catalysis, ligands play a crucial role in controlling the reactivity and selectivity of metal catalysts. The triazole ring in adamantane derivatives can act as a ligand, coordinating with metals to form complexes. These complexes can be used in various catalytic reactions, including those important in organic synthesis and industrial processes .
High-Energy Materials: Fuels and Explosives
Adamantane derivatives are known for their high energy density, making them candidates for advanced fuels and explosives. The incorporation of a triazole-thiol group could lead to the development of materials with even higher performance, due to the potential for increased stability and energy release upon combustion .
Pharmaceutical Development: Drug Design
The structural rigidity and three-dimensional shape of adamantane make it a valuable scaffold in drug design. It can be used to create molecules that fit precisely into the active sites of enzymes or receptors, leading to highly selective drugs. The triazole-thiol group adds an additional point of interaction, which could be exploited to enhance binding specificity .
Polymer Science: Monomers for High-Performance Polymers
Adamantane derivatives can serve as monomers for the synthesis of polymers with exceptional properties, such as high thermal stability and resistance to degradation. The triazole-thiol group could be used to introduce cross-linking points or other functionalities into the polymer backbone, resulting in materials suitable for extreme conditions .
Bioactive Compounds: Antimicrobial Properties
Some adamantane derivatives have shown antimicrobial properties, suggesting potential applications in the development of new antibiotics or antiseptics. The triazole-thiol group could interact with bacterial enzymes or cell membranes, disrupting their function and leading to bacterial cell death .
Chemical Synthesis: Precursors for Organic Synthesis
The compound’s structure makes it a versatile precursor for the synthesis of a wide range of organic molecules. The triazole ring can undergo various chemical reactions, providing pathways to synthesize complex molecules with potential applications in medicinal chemistry, agrochemicals, and dyes .
Zukünftige Richtungen
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Eigenschaften
IUPAC Name |
3-(1-adamantylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3S/c1-2-18-13(16-17-14(18)19)9-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,2-9H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZHMRZVESCXHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

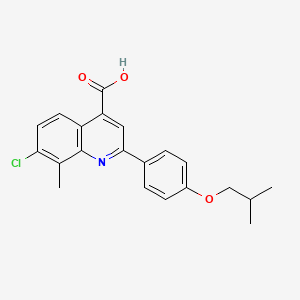
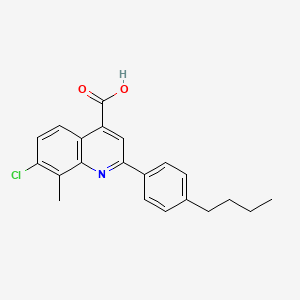
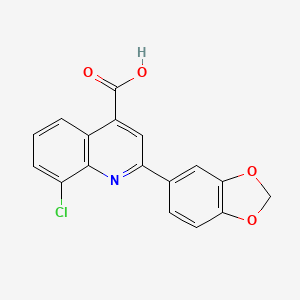
![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)
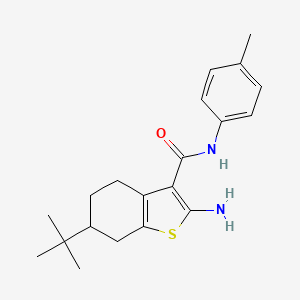
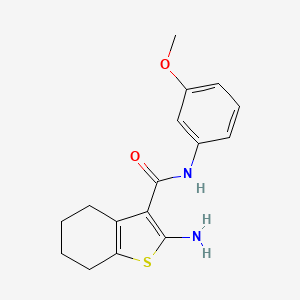
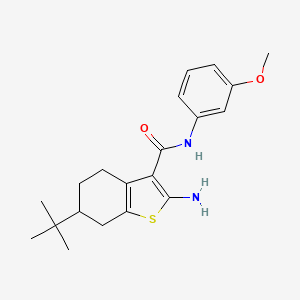
![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)
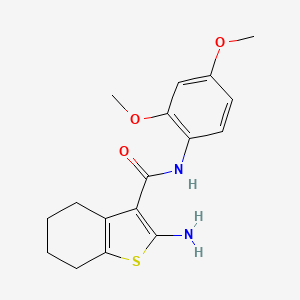
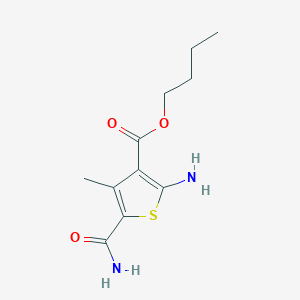
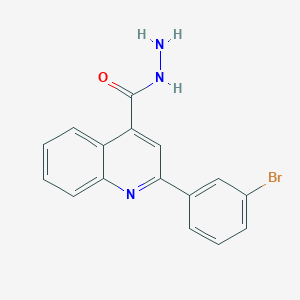

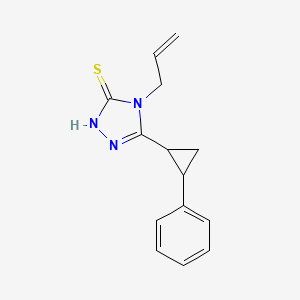
![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)